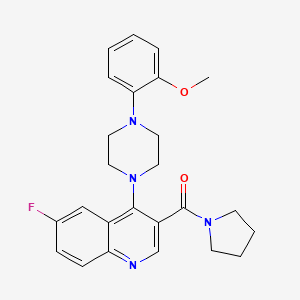

(6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

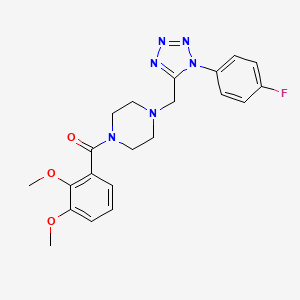

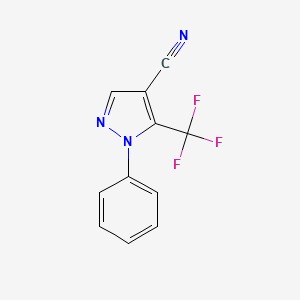

This compound is a complex organic molecule with a molecular formula of C23H25FN6O4 . It contains several functional groups including a quinoline ring, a piperazine ring, a pyrrolidine ring, and a methoxyphenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of a related compound involved the displacement of a nitro group on a benzene ring by a weak nucleophile . Another method involved several structural variations including hydrazide formation, Schiff base formation, cyclization of Schiff base, and condensation .Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The exact structure would need to be determined through techniques such as IR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. One possible reaction could involve the substitution of the 6-fluoro group by an OH group on irradiation in water .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some possible properties include a molecular weight of 468.5 g/mol, 4 hydrogen bond donors, 10 hydrogen bond acceptors, and a topological polar surface area of 141 Ų .科学的研究の応用

- Application : Some synthesized benzoxazoles, including this compound, exhibit potential anticancer activity. Specifically, two intermediates demonstrate lung cancer selectivity at low concentrations without affecting healthy cells .

- Application : Researchers synthesized a novel compound derived from this structure and labeled it with fluorine-18 (18F). This PET tracer enables visualization of LRRK2 in the brain, aiding in neurodegenerative disease research .

- Application : Molecular docking studies revealed that certain indolyl and oxochromenyl xanthenone derivatives, including those related to this compound, exhibit anti-HIV-1 activity .

- Application : Novel benzamide derivatives, structurally related to this compound, were designed, synthesized, and evaluated for anti-tubercular activity. These derivatives show promise as potential TB therapeutics .

- Application : This compound and its analogues have been investigated for various activities, including antifungal, antituberculosis, and antiplasmodial effects .

- Application : Researchers have described a straightforward method to synthesize N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These compounds were obtained with good yields and short reaction times .

Anticancer Properties

Positron Emission Tomography (PET) Imaging

Anti-HIV-1 Activity

Anti-Tubercular Agents

Benzoxazole Derivatives as Drug Candidates

Facile Synthesis of N-Substituted Benzoxazoles

作用機序

Target of Action

The primary targets of this compound are likely to be DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them a common target for antibacterial compounds .

Mode of Action

The compound interacts with its targets by blocking the enzyme activity . This interaction disrupts the supercoiling of bacterial DNA, preventing it from being contained within the cell . The disruption of DNA supercoiling leads to the death of the bacterial cell .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria . By blocking the activity of DNA gyrase and topoisomerase IV, it prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the death of the bacterial cell .

Pharmacokinetics

The basic group at the C-7 position can influence the potency and pharmacokinetics of fluoroquinolones .

Result of Action

The result of the compound’s action is the disruption of bacterial DNA replication , leading to the death of the bacterial cell . This makes the compound effective as an anti-infective agent, potentially useful against various infections .

特性

IUPAC Name |

[6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O2/c1-32-23-7-3-2-6-22(23)28-12-14-29(15-13-28)24-19-16-18(26)8-9-21(19)27-17-20(24)25(31)30-10-4-5-11-30/h2-3,6-9,16-17H,4-5,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACIPDAGLUAQPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)

![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2361057.png)

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)

![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)

![4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2361066.png)

![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)

![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)